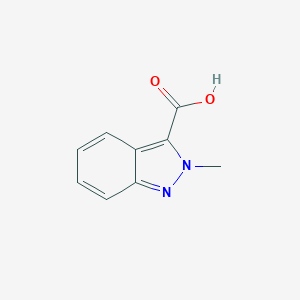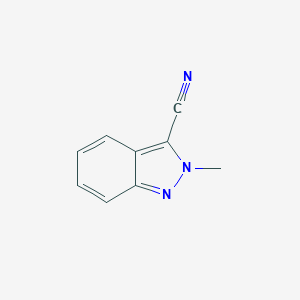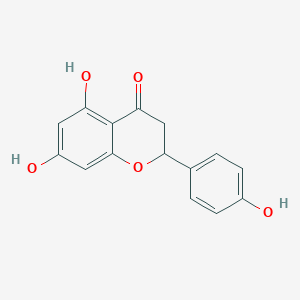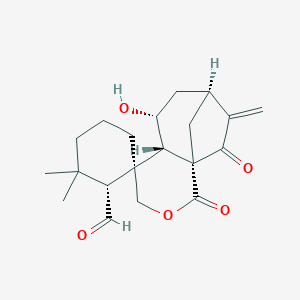
(2R,3S)-3-pyridin-3-yloxirane-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-3-pyridin-3-yloxirane-2-carbonitrile, commonly known as PYC, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. PYC is a chiral molecule with two stereocenters and is widely used in the synthesis of various drugs and biologically active molecules.
Wirkmechanismus
The mechanism of action of PYC is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways. PYC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
PYC has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are key factors in the development of many chronic diseases. PYC has also been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, PYC has been found to have a neuroprotective effect and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
PYC has several advantages as a research tool, including its high purity and stability. It is also relatively easy to synthesize, making it readily available for use in laboratory experiments. However, one limitation of using PYC in lab experiments is that it can be toxic at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of PYC. One area of research is the development of PYC-based drugs for the treatment of neurodegenerative diseases. Another area of research is the study of PYC's potential as an anticancer agent. Additionally, the study of PYC's mechanism of action and its effects on various signaling pathways could lead to the development of new therapeutic targets for the treatment of various diseases.
Synthesemethoden
The synthesis of PYC can be achieved through various methods, including the reaction of pyridine with epichlorohydrin and sodium cyanide. The reaction takes place in the presence of a strong base and results in the formation of PYC as a white solid. Another method involves the reaction of pyridine with epichlorohydrin and potassium cyanide in the presence of a phase transfer catalyst. This method has been found to be more efficient and yields higher purity of PYC.
Wissenschaftliche Forschungsanwendungen
PYC has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. PYC has also been found to have a neuroprotective effect and is being studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
110038-42-1 |
|---|---|
Molekularformel |
C8H6N2O |
Molekulargewicht |
146.15 g/mol |
IUPAC-Name |
(2R,3R)-3-pyridin-3-yloxirane-2-carbonitrile |
InChI |
InChI=1S/C8H6N2O/c9-4-7-8(11-7)6-2-1-3-10-5-6/h1-3,5,7-8H/t7-,8-/m1/s1 |
InChI-Schlüssel |
FBDWXBCIBFZIIV-SFYZADRCSA-N |
Isomerische SMILES |
C1=CC(=CN=C1)[C@H]2[C@H](O2)C#N |
SMILES |
C1=CC(=CN=C1)C2C(O2)C#N |
Kanonische SMILES |
C1=CC(=CN=C1)C2C(O2)C#N |
Synonyme |
Oxiranecarbonitrile, 3-(3-pyridinyl)-, (2R,3S)-rel- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[6-[tert-butyl(dimethyl)silyl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate](/img/structure/B18089.png)

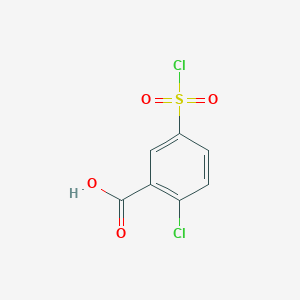
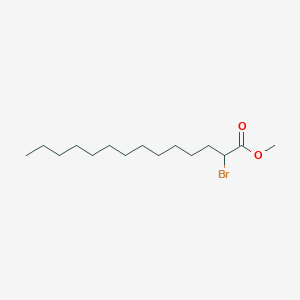


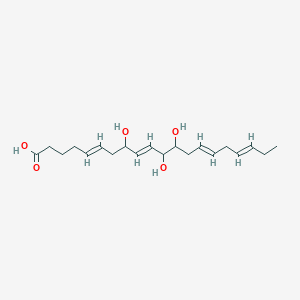
![[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-(4-cyano-5-iodoimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18121.png)
